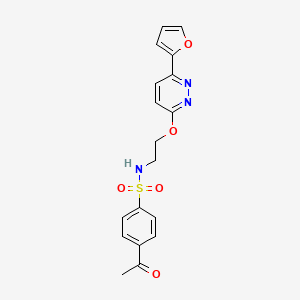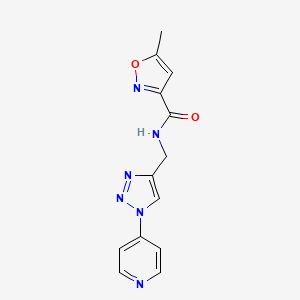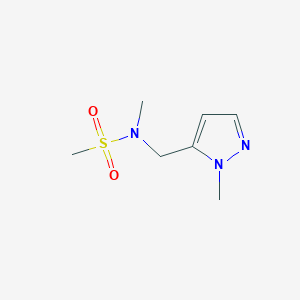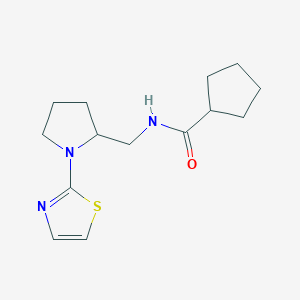![molecular formula C18H16F3N3O2 B2971401 5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-75-9](/img/structure/B2971401.png)
5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a trifluoromethyl group, and a phenoxyethyl group. These groups can confer various properties to the molecule, depending on their arrangement and the specific conditions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, would likely be a key structural feature .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement. For example, the trifluoromethyl group is often considered electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is often associated with increased stability and lipophilicity .Scientific Research Applications
Catalytic Applications and Structural Insights
Half-Sandwich Ruthenium(II) Complexes
The compound has been utilized in the synthesis of half-sandwich Ruthenium(II) complexes, where its derivatives were used to explore catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research provides structural and donor site-dependent insights into the catalytic efficiency and mechanisms, highlighting the role of the triazole skeleton in coordination with Ruthenium (Saleem et al., 2013)[https://consensus.app/papers/halfsandwich-rutheniumii-complexes-click-generated-saleem/184face504425bfeb6d4403152ce0ec7/?utm_source=chatgpt].
Catalyst Activation with Cp*RhIII/IrIII Complexes
Similar triazole-based compounds were investigated for catalyst activation, demonstrating their utility in N-methylmorpholine N-oxide based and Oppenauer-type oxidation of alcohols, and transfer hydrogenation of carbonyl compounds. This study further explores the structural characteristics and catalytic processes involved (Saleem et al., 2014)[https://consensus.app/papers/catalyst-activation-cprhiiiiriii–123triazolebased-saleem/57622a6934b85f33ae555193302f1243/?utm_source=chatgpt].
Synthesis and Characterization
Phenothiazine Cruciforms
Research on phenothiazine-containing cruciforms, potentially including triazole derivatives, outlines the synthesis, characterization, and metallochromic properties of these compounds, suggesting applications in sensory devices for metal cations due to their spatially separated frontier molecular orbitals (Hauck et al., 2007)[https://consensus.app/papers/phenothiazine-cruciforms-synthesis-properties-hauck/c5e994871ce35d49b3b8394848103749/?utm_source=chatgpt].
Oxazol-4-ones as Building Blocks
A study on 5H-alkyl-2-phenyl-oxazol-4-ones, related to the chemical structure of interest, discusses their preparation and application as building blocks in asymmetric synthesis, showcasing the versatility and potential of such compounds in synthetic chemistry (Trost et al., 2004)[https://consensus.app/papers/5hoxazol4ones-building-blocks-synthesis-acid-trost/c3feb1c6fdc85d5cadc70d0e07fcbcea/?utm_source=chatgpt].
Molecular Structure and Complex Formation
Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors
Investigations into trifluoromethyl-substituted compounds, closely related to the target compound, provide detailed structural analyses. These studies reveal significant insights into the molecular structure and interactions, potentially offering a basis for developing new inhibitors (Li et al., 2005)[https://consensus.app/papers/three-trifluoromethylsubstituted-protoporphyrinogen-li/35ef3c1eb76753c79b36b1e8aae4922e/?utm_source=chatgpt].
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-13-22-23(10-11-26-16-8-3-2-4-9-16)17(25)24(13)15-7-5-6-14(12-15)18(19,20)21/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGUIKBJACFCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)
![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)

![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)
